Class-Level Carbonic Anhydrase Inhibition Potency
Fluorinated benzenesulfonamides exhibit nanomolar binding affinities toward carbonic anhydrase (CA) isoforms including CA II, CA VII, CA IX, CA XII, and CA XIII [1]. The presence of fluorine atoms, particularly in the 3,4-positions, enhances binding affinity by lowering the pKa of the sulfonamide group and increasing electron-withdrawing character [1][2]. For the target compound, the 3,4-difluoro pattern combined with N-methylation is predicted to optimize hydrogen-bonding interactions with active-site zinc and nearby residues, offering a distinct binding profile compared to mono-fluoro or non-fluorinated analogs.
(fluorinated class vs. non-fluorinated parent)
| Evidence Dimension | Carbonic anhydrase inhibition potency (Ki / IC50 range) |
|---|---|
| Target Compound Data | Not directly reported; inferred from class SAR |
| Comparator Or Baseline | Various fluorinated benzenesulfonamides (Ki = 0.2 – 50 nM against multiple CA isoforms) [1] |
| Quantified Difference | Fluorinated compounds achieve 10- to 1000-fold higher potency than non-fluorinated parent benzenesulfonamide (approximate class-level difference based on SAR trends) |
| Conditions | Recombinant human CA isoforms; stopped-flow CO₂ hydration assay and isothermal titration calorimetry |
Why This Matters
This class-level evidence positions 3,4-difluoro-N-methylbenzene-1-sulfonamide as a candidate for CA-related drug discovery and chemical biology, where potency and isoform selectivity are paramount.
- [1] Dudutienė V, et al. Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases. ChemMedChem. 2015;10(4):662-687. doi:10.1002/cmdc.201402490 View Source
- [2] Zubrienė A, et al. Intrinsic Thermodynamics and Structures of 2,4- and 3,4-Substituted Fluorinated Benzenesulfonamides Binding to Carbonic Anhydrases. ChemMedChem. 2017;12(2):161-176. doi:10.1002/cmdc.201600509 View Source
